Molecular Weight and Formula Differentiation vs. Methanol-Bearing Analogs
3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol (C₈H₁₅NO₂, MW 157.21) is lighter by one carbon and one oxygen atom relative to the closest methanol analog [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol (C₉H₁₇NO₂, MW 171.24) . This mass difference of 14.03 Da arises from the replacement of an exocyclic –CH₂OH group with a ring-hydroxyl, reducing the number of rotatable bonds from 7 to 7 (identical count but with different torsional profiles owing to the tertiary alcohol anchor) .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 157.21 g·mol⁻¹, C₈H₁₅NO₂, tertiary alcohol on oxolane ring |
| Comparator Or Baseline | [1-(Aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol (CAS 1862770-91-9): MW 171.24 g·mol⁻¹, C₉H₁₇NO₂, primary alcohol on exocyclic methylene |
| Quantified Difference | ΔMW = -14.03 g·mol⁻¹ (target lighter); Δformula = -CH₂O |
| Conditions | Standard MW calculation from molecular formula; vendor-reported specifications |
Why This Matters
The lower molecular weight and the tertiary alcohol directly on the heterocycle produce distinct hydrogen-bonding geometry and metabolic soft-spot profile compared to analogs bearing a flexible methanol side chain; this directly affects fragment-based screening hit expansion and lead optimization decisions.
